molecular formula C12H22O3 B1626782 3,3-Dimethylbutanoic anhydride CAS No. 38965-26-3

3,3-Dimethylbutanoic anhydride

Cat. No. B1626782
CAS RN: 38965-26-3
M. Wt: 214.3 g/mol
InChI Key: LSHYNAUVTXYALE-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanoic anhydride, also known as tert-Butylacetic anhydride , is a chemical compound with the molecular formula C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> . It is an organic compound characterized by its acyclic structure and the presence of two acyl groups (RCO) linked by an oxygen atom. The compound is colorless, volatile, and has a pungent odor.



Synthesis Analysis

The synthesis of 3,3-Dimethylbutanoic anhydride involves the reaction of 3,3-Dimethylbutanoic acid (also known as tert-Butylacetic acid ) with a dehydrating agent. Commonly used dehydrating agents include phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) or acetic anhydride . The reaction proceeds as follows:


[ \text{3,3-Dimethylbutanoic acid} + \text{Dehydrating agent} \rightarrow \text{3,3-Dimethylbutanoic anhydride} + \text{Byproduct} ]



Molecular Structure Analysis

The molecular structure of 3,3-Dimethylbutanoic anhydride consists of two tert-butyl (3,3-dimethyl) groups attached to a central carbonyl (C=O) group. The anhydride functional group is represented as (RCO)O . The compound exhibits planar geometry due to the sp<sup>2</sup> hybridization of the carbonyl carbon.



Chemical Reactions Analysis


  • Hydrolysis : 3,3-Dimethylbutanoic anhydride readily undergoes hydrolysis in the presence of water, yielding two molecules of 3,3-Dimethylbutanoic acid:


[ \text{3,3-Dimethylbutanoic anhydride} + \text{H<sub>2</sub>O} \rightarrow 2\text{ 3,3-Dimethylbutanoic acid} ]



  • Acid-Catalyzed Ring Opening : The anhydride ring can be cleaved under acidic conditions, leading to the formation of carboxylic acids.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately -20°C

  • Boiling Point : Approximately 160°C

  • Solubility : Soluble in organic solvents (e.g., acetone, ether) but sparingly soluble in water.

  • Odor : Pungent and acrid.


Scientific Research Applications

Synthesis of Sweetener Intermediates

3,3-Dimethylbutanoic anhydride plays a role in synthesizing sweetener intermediates. It's used in the preparation of 3,3-Dimethylbutyraldehyde (DMBD), a crucial component in producing the high-intensity sweetener neotame. Methods for synthesizing DMBD from 3,3-dimethylbutanoic acid have been developed, focusing on cost-effective production processes (Xun Yu-jun, 2009).

Chemical Synthesis and Pharmaceutical Research

The compound is involved in various chemical synthesis processes. For instance, it is used in the synthesis of imidazo[4,5‐b]pyridine derivatives, which are potent thromboxane A2 receptor antagonists with potential pharmaceutical applications (E. Nicolai, S. Claude, J. Teulon, 1994).

Studies in Organic Chemistry

In the field of organic chemistry, 3,3-Dimethylbutanoic anhydride is used in studies exploring the stereochemistry and mechanistic implications of aldol addition reactions. It helps in understanding the behaviors of different chemical compounds in various conditions, providing insights that are crucial for developing new synthetic methods and materials (Yen Wei, R. Bakthavatchalam, 1993).

Advanced Materials Research

This chemical also finds application in advanced materials research. For example, it's used in the synthesis of polymethacrylates and investigating the binding interactions with other substances. Such research has implications for developing new materials with specific properties for various industrial applications (Hh Keah, I. Rae, 1993).

Biomedical Applications

In the biomedical field, derivatives of 3,3-Dimethylbutanoic anhydride, like 3,3-dimethylglutaric anhydride, are explored as cryoprotectants in the cryopreservation of biological materials such as spermatozoa. This application is significant in reproductive technologies and the conservation of genetic materials (Hansol Jin et al., 2023).

Safety And Hazards


  • Irritant : Contact with skin, eyes, or inhalation may cause irritation.

  • Flammable : The compound is flammable; handle with care.

  • Reactivity : Avoid contact with strong bases and oxidizing agents.


Future Directions

Research on 3,3-Dimethylbutanoic anhydride could explore its applications in drug synthesis, polymer chemistry, and materials science. Investigating its reactivity with various nucleophiles and designing more efficient synthetic routes would be valuable.


properties

IUPAC Name

3,3-dimethylbutanoyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-11(2,3)7-9(13)15-10(14)8-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHYNAUVTXYALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541982
Record name 3,3-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutanoic anhydride

CAS RN

38965-26-3
Record name 3,3-Dimethylbutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIMETHYLBUTANOIC ANHYDRIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Goff, MW Justik, GF Koser - Tetrahedron Letters, 2001 - Elsevier
The treatment of carboxylic anhydrides with iodine(III) sulfonate reagents at ca. 100C and esterification of the reaction mixtures with MeOH/TsOH·H 2 O affords 2-sulfonyloxycarboxylate …
Number of citations: 11 www.sciencedirect.com
R Knorr, KO Hennig, B Schubert, P Böhrer - 2010 - Wiley Online Library
The ketene tBu 2 C=C=O is prepared from tBu 2 C=O in three steps (performable as a two‐stage operation) through elimination of HCl from the intermediate product tBu 2 CCl–CH=O. …

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